molecular formula C10H12N2O2 B1466562 (2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1562785-45-8

(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B1466562
CAS RN: 1562785-45-8
M. Wt: 192.21 g/mol
InChI Key: RIVRVKJPVDAPGQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as AAF, is a novel synthetic compound that has recently been the focus of scientific research due to its potential applications in various fields. AAF is a cyclic compound with a five-membered ring structure that contains nitrogen, oxygen, and carbon atoms. It is a highly versatile compound with a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as chalcone derivatives and Schiff base compounds, have been extensively studied. For example, a study detailed the synthesis and characterization of Schiff base compounds derived from furan-2-yl derivatives, exploring their potential biological activities. These compounds exhibited significant antimicrobial, antifungal, antioxidant, and antitumor properties, highlighting the importance of structural features in determining biological activity (Abu-Yamin et al., 2022).

Biological Activities

The biological activities of compounds related to "(2E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" have been a focal point of research. Studies have demonstrated that these compounds possess a range of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor effects. This suggests potential applications in developing new therapeutic agents (Abu-Yamin et al., 2022).

Photophysical Properties

The photophysical properties of furan-2-yl derivatives have also been investigated, with studies examining the effects of solvent polarity on their absorption and fluorescence characteristics. This research is crucial for understanding the electronic properties of these compounds and their potential applications in materials science and photodynamic therapy (Kumari et al., 2017).

Advanced Applications

Further research has explored the synthesis of novel derivatives incorporating furan-2-yl moieties for potential use in various applications, including the development of new materials and drug candidates. These studies underscore the versatility and significance of furan-2-yl derivatives in scientific research and their potential to contribute to advancements in multiple domains (Prabakaran et al., 2021).

properties

IUPAC Name

(E)-1-(3-aminoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-6-12(7-8)10(13)4-3-9-2-1-5-14-9/h1-5,8H,6-7,11H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVRVKJPVDAPGQ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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